molecular formula C10H18N2O5 B1588393 H-Leu-Asp-OH CAS No. 32949-40-9

H-Leu-Asp-OH

Cat. No.: B1588393
CAS No.: 32949-40-9
M. Wt: 246.26 g/mol
InChI Key: DVCSNHXRZUVYAM-BQBZGAKWSA-N
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Description

H-Leu-Asp-OH, also known as L-Leucyl-L-aspartic acid, is a dipeptide composed of the amino acids leucine and aspartic acid. This compound is of significant interest in biochemical research due to its role in various biological processes, including protein synthesis and enzyme inhibition.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Leu-Asp-OH typically involves peptide bond formation between leucine and aspartic acid. One common method is the use of liquid-phase peptide synthesis (LPPS), where the amino acids are sequentially coupled using coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt). The reaction is carried out in an organic solvent like dichloromethane (DCM) at room temperature .

Industrial Production Methods

Industrial production of this compound often employs solid-phase peptide synthesis (SPPS), which allows for the efficient and scalable production of peptides. In SPPS, the amino acids are attached to a solid resin and sequentially coupled using similar coupling agents. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .

Chemical Reactions Analysis

Types of Reactions

H-Leu-Asp-OH can undergo various chemical reactions, including:

    Oxidation: The amino acid residues can be oxidized under specific conditions, leading to the formation of disulfide bonds or other oxidative modifications.

    Reduction: Reduction reactions can break disulfide bonds or reduce other functional groups within the peptide.

    Substitution: Amino acid residues can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or other reducing agents.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or disulfides, while reduction can yield free thiols or amines .

Scientific Research Applications

H-Leu-Asp-OH has a wide range of applications in scientific research:

Mechanism of Action

H-Leu-Asp-OH exerts its effects primarily through interactions with enzymes and proteins. The leucine residue provides hydrophobic interactions, while the aspartic acid residue offers hydrogen bonding and electrostatic interactions. These interactions can inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-Leu-Asp-OH is unique due to the presence of both hydrophobic (leucine) and acidic (aspartic acid) residues, which allows it to participate in a wide range of biochemical interactions. This combination of properties makes it particularly useful for studying enzyme inhibition and protein interactions .

Properties

IUPAC Name

(2S)-2-[[(2S)-2-amino-4-methylpentanoyl]amino]butanedioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O5/c1-5(2)3-6(11)9(15)12-7(10(16)17)4-8(13)14/h5-7H,3-4,11H2,1-2H3,(H,12,15)(H,13,14)(H,16,17)/t6-,7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVCSNHXRZUVYAM-BQBZGAKWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60427072
Record name L-Aspartic acid, L-leucyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

32949-40-9
Record name L-Aspartic acid, L-leucyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60427072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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